molecular formula C10H7BrF6O B13706942 2-(4-Bromo-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(4-Bromo-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13706942
M. Wt: 337.06 g/mol
InChI Key: VFPLRENHAFGHFP-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound with a complex structure that includes a brominated aromatic ring and a hexafluoroisopropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 4-bromo-2-methylphenol with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may also be scaled up using industrial chromatography systems or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and other biochemical processes.

    Industry: The compound’s properties make it useful in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other proteins, affecting their activity. The hexafluoroisopropanol group can influence the compound’s solubility and reactivity, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenyl)acetic acid
  • 2-(4-Bromo-2-methylphenyl)acetonitrile
  • 4-Bromo-2-methylphenol

Uniqueness

Compared to similar compounds, 2-(4-Bromo-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to the presence of the hexafluoroisopropanol group. This group imparts distinct chemical properties, such as increased stability and reactivity, making the compound particularly useful in specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H7BrF6O

Molecular Weight

337.06 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H7BrF6O/c1-5-4-6(11)2-3-7(5)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3

InChI Key

VFPLRENHAFGHFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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